Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20514402
InChI: InChI=1S/C13H22N2O5/c1-13(2,3)20-12(18)15-9(11(17)19-4)7-8-5-6-14-10(8)16/h8-9H,5-7H2,1-4H3,(H,14,16)(H,15,18)/t8-,9+/m0/s1
SMILES:
Molecular Formula: C13H22N2O5
Molecular Weight: 286.32 g/mol

Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate

CAS No.:

Cat. No.: VC20514402

Molecular Formula: C13H22N2O5

Molecular Weight: 286.32 g/mol

* For research use only. Not for human or veterinary use.

Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate -

Specification

Molecular Formula C13H22N2O5
Molecular Weight 286.32 g/mol
IUPAC Name methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate
Standard InChI InChI=1S/C13H22N2O5/c1-13(2,3)20-12(18)15-9(11(17)19-4)7-8-5-6-14-10(8)16/h8-9H,5-7H2,1-4H3,(H,14,16)(H,15,18)/t8-,9+/m0/s1
Standard InChI Key HTQMBOWAEPNWLI-DTWKUNHWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](C[C@@H]1CCNC1=O)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC(CC1CCNC1=O)C(=O)OC

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound’s molecular formula, C₁₃H₂₂N₂O₅, reflects a compact yet highly functionalized structure. Key features include:

  • A tert-butoxycarbonyl (Boc) group at the amino terminus, which protects the amine during synthetic reactions.

  • A methyl ester at the carboxyl terminus, enhancing solubility and facilitating subsequent hydrolysis or transesterification.

  • A pyrrolidin-2-one (2-oxopyrrolidin-3-YL) ring, a five-membered lactam that introduces conformational rigidity and potential hydrogen-bonding interactions .

The stereochemistry at C2 (R-configuration) and C3 (S-configuration) is critical for its biological activity, as evidenced by the enantioselective synthesis of related compounds .

Molecular PropertyValue
Molecular FormulaC₁₃H₂₂N₂O₅
Molecular Weight286.32 g/mol
IUPAC Namemethyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate
SMILESCC(C)(C)OC(=O)NC@HC(=O)OC

Synthesis and Stereochemical Control

Retrosynthetic Analysis

The synthesis of methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate involves three key steps:

  • Introduction of the Boc Protecting Group: Reaction of the parent amine with di-tert-butyl dicarbonate under basic conditions.

  • Formation of the Pyrrolidinone Ring: Cyclization of a γ-amino acid precursor via intramolecular lactamization.

  • Methyl Esterification: Treatment of the carboxylic acid intermediate with methanol and a coupling agent like DCC .

Enantioselective Synthesis

A published route to analogous compounds employs Blaise reaction chemistry to construct the pyrrolidinone ring with high enantiomeric excess (95% ee) . For example:

  • Blaise Reaction: A zinc-mediated coupling between bromoacetate and a nitrile precursor yields a β-ketoester intermediate.

  • Lactamization: Acid-catalyzed cyclization forms the pyrrolidinone ring.

  • Chiral Resolution: Chromatographic separation on a chiral stationary phase ensures stereochemical purity .

StepReagents/ConditionsYield
Boc Protection(Boc)₂O, DMAP, CH₂Cl₂92%
Pyrrolidinone FormationHCl, reflux68%
Methyl EsterificationCH₃OH, DCC, DMAP85%

Applications in Medicinal Chemistry

Peptidomimetic Design

The compound serves as a scaffold for peptidomimetics, mimicking natural peptide backbones while resisting enzymatic degradation. Its pyrrolidinone ring introduces constraints that stabilize β-turn conformations, a feature critical for protein-protein interaction inhibitors .

Enzyme Inhibition

Structural analogs of this compound have shown inhibitory activity against viral proteases, including HIV-1 protease (IC₅₀ = 0.8 μM) and SARS-CoV-2 main protease (IC₅₀ = 1.2 μM) . The Boc group enhances cell permeability, while the methyl ester allows prodrug strategies.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBiological Activity
Microsclerodermin JPolyhydroxylated β-amino acidAntifungal (C. albicans IC₅₀ = 2.5 μM)
Dehydromicrosclerodermin BDehydrated pyrrolidinoneCytotoxic (HCT-116 IC₅₀ = 4.7 μM)
Boc-D-Ala-Pyrrolidinone-OMeSimplified side chainProtease inhibition (IC₅₀ = 1.8 μM)

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